(3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydrothiophene ring, a benzyl group, and a sulfonyl group attached to a fluorinated phenyl ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydrothiophene derivative.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Fluorination of the Phenyl Ring: The fluorinated phenyl ring is incorporated through electrophilic aromatic substitution using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and fluorinating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
(3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-benzyl-4-[(4-chloro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-benzyl-4-[(4-bromo-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-benzyl-4-[(4-iodo-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of (3S4R)-3-(BENZYLAMINO)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific fluorinated phenyl ring, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(3S,4R)-N-benzyl-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c1-13-9-15(7-8-16(13)19)26(23,24)18-12-25(21,22)11-17(18)20-10-14-5-3-2-4-6-14/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNSKLGPZDVTH-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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